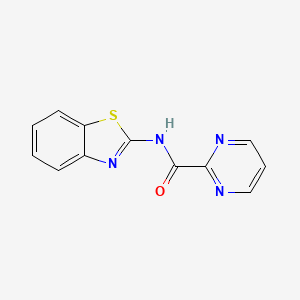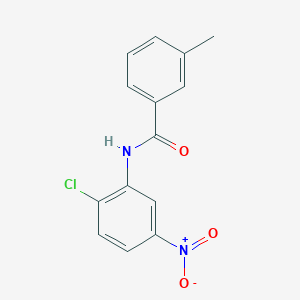![molecular formula C19H26N4O4 B5538991 (3aS*,6aS*)-2-(环戊基羰基)-5-[6-(甲氧基甲基)嘧啶-4-基]六氢吡咯并[3,4-c]吡咯-3a(1H)-羧酸](/img/structure/B5538991.png)
(3aS*,6aS*)-2-(环戊基羰基)-5-[6-(甲氧基甲基)嘧啶-4-基]六氢吡咯并[3,4-c]吡咯-3a(1H)-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar pyrrolopyrimidine derivatives involves multi-step reactions, often including condensation and cyclization processes. For instance, compounds related to the target chemical have been synthesized through reactions such as nucleophilic addition to N-Acyliminium, forming various heterocyclic rings (Seo Won-Jun et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of multiple fused rings. These structures have been studied through methods like NMR spectroscopy, revealing intricate details about their aromaticity and substituent effects (Mitsumoto, Yuhki & Nitta, M., 2004).
Chemical Reactions and Properties
Pyrrolopyrimidine derivatives exhibit a range of chemical reactions, including cycloadditions, acylations, and transformations influenced by their functional groups. These reactions contribute to their diverse chemical properties, such as reactivity and stability (Pavlovskaya, Т. Л. et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies have detailed these properties using techniques like X-ray crystallography and spectral analysis (Jones, Raymond C. F. et al., 1990).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and electronic characteristics, are key aspects of pyrrolopyrimidine derivatives. Research has explored these properties through various analytical methods, contributing to understanding their behavior in different chemical environments (Halim, S. A. & Ibrahim, M., 2022).
科学研究应用
抗肿瘤剂和酶抑制剂
一种新型化合物被合成出来,作为胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的强效双重抑制剂,展示了显著的抗肿瘤特性。这种化合物通过其独特的结合模式,通过双重酶抑制来抑制肿瘤细胞的生长,与甲氨蝶呤 (MTX) 相比,对某些细胞系表现出较低的交叉耐药性和较高的活性。其抑制肿瘤细胞生长的功效为癌症治疗的发展提供了一条有希望的途径 (Gangjee 等人,2000)。
新颖的合成方法
从樟脑合成手性受限脯氨酸类似物的研究突出了有机合成中的创新方法。此类方法促进了具有药用化学和药物设计潜在应用的新型化合物的生产 (Gorichko 等人,2002)。此外,对源自糖的烯酮的吡咯烷立体选择性合成研究提供了对对映体纯化合物的创造的见解,进一步促进了合成有机化学领域 (Oliveira Udry 等人,2014)。
靶向抗肿瘤剂
对 6-取代吡咯并[2,3-d]嘧啶的设计和合成进行探索,以获得靶向抗肿瘤活性,表明这些化合物可以被肿瘤细胞中的叶酸受体 (FR) 选择性摄取。这种特异性与抑制甘氨酰胺核苷酸甲酰转移酶 (GARFTase) 相结合,导致对肿瘤生长的有效抑制,强调了开发靶向癌症疗法的潜力 (Wang 等人,2013)。
金属有机化合物作为抗癌剂
开发具有潜在的细胞周期蛋白依赖性激酶 (Cdk) 抑制活性的金属有机配合物代表了寻找有效抗癌剂的另一种创新方法。这些配合物提供了靶向癌细胞增殖的新视角,并可能导致新的治疗策略的开发 (Stepanenko 等人,2011)。
属性
IUPAC Name |
(3aS,6aS)-5-(cyclopentanecarbonyl)-2-[6-(methoxymethyl)pyrimidin-4-yl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-27-9-15-6-16(21-12-20-15)22-7-14-8-23(11-19(14,10-22)18(25)26)17(24)13-4-2-3-5-13/h6,12-14H,2-5,7-11H2,1H3,(H,25,26)/t14-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARWXZMQJHESI-LIRRHRJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)N2CC3CN(CC3(C2)C(=O)O)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=NC=N1)N2C[C@H]3CN(C[C@]3(C2)C(=O)O)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-5-(cyclopentanecarbonyl)-2-[6-(methoxymethyl)pyrimidin-4-yl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)
![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)
![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)


![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)
![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)
![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)
